5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Overview
Description
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxazole rings. The presence of these rings imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its potential use in the synthesis of biologically active molecules and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance the efficiency of the process. The industrial production methods focus on minimizing waste and reducing the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-boronic acid: Shares the thiophene ring but lacks the oxazole moiety.
5-Chlorothiophene-2-carboxylic acid: Similar structure but without the oxazole ring.
2-(5-Chlorothiophen-2-yl)acetaldehyde: Contains the thiophene ring but differs in functional groups
Uniqueness
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQBVJRNJFBDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.